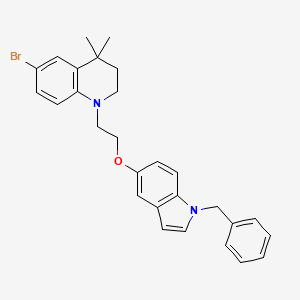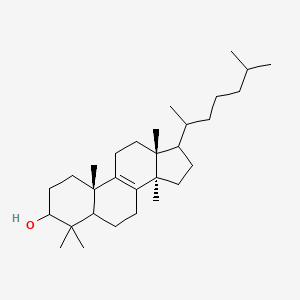
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of indole and quinoline structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the formation of the quinoline moiety. The key steps include:
Formation of the Indole Derivative: This involves the reaction of 1-benzyl-1H-indole with appropriate reagents to introduce the desired functional groups.
Coupling Reaction: The indole derivative is then coupled with a quinoline precursor under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer or neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
1-Benzyl-1H-indole: Shares the indole structure but lacks the quinoline moiety.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Contains the quinoline structure but lacks the indole moiety.
Uniqueness
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of indole and quinoline structures, which may confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with a broader array of molecular targets compared to its simpler counterparts.
特性
分子式 |
C28H29BrN2O |
|---|---|
分子量 |
489.4 g/mol |
IUPAC名 |
1-[2-(1-benzylindol-5-yl)oxyethyl]-6-bromo-4,4-dimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C28H29BrN2O/c1-28(2)13-15-30(27-10-8-23(29)19-25(27)28)16-17-32-24-9-11-26-22(18-24)12-14-31(26)20-21-6-4-3-5-7-21/h3-12,14,18-19H,13,15-17,20H2,1-2H3 |
InChIキー |
APVMBNTYULALBE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C2=C1C=C(C=C2)Br)CCOC3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14789975.png)

![3-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B14789989.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![2-[6-[2-Chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid](/img/structure/B14790001.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid](/img/structure/B14790005.png)


![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)
![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)


